Remogliflozin etabonate
Übersicht
Beschreibung
Remogliflozin etabonate is a drug of the gliflozin class used for the treatment of non-alcoholic steatohepatitis (NASH) and type 2 diabetes . It was discovered by the Japanese company Kissei Pharmaceutical and is currently being developed by BHV Pharma and Glenmark Pharmaceuticals . Remogliflozin etabonate is a pro-drug of remogliflozin, which inhibits the sodium-glucose transport proteins (SGLT), responsible for glucose reabsorption in the kidney .
Synthesis Analysis
Remogliflozin etabonate can be studied with the help of UV-visible spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Hyphenated techniques like Liquid Chromatography-Mass Spectroscopy (LC-MS/MS) .
Molecular Structure Analysis
The molecular structure of Remogliflozin etabonate can be studied using techniques such as UV-visible spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectroscopy (LC-MS/MS) .
Chemical Reactions Analysis
Remogliflozin gets metabolized to two active metabolites, namely: GSK279782 and GSK333081 .
Physical And Chemical Properties Analysis
Remogliflozin etabonate is a benzylpyrazole glucoside . Various analytical methods have been formulated for its detection, quantification, and routine quality control activities .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Pharmacodynamics
Remogliflozin etabonate (RE) is a selective and potent inhibitor of the sodium-glucose co-transporter type 2 (SGLT2), making it an effective treatment for type 2 diabetes mellitus (T2DM). As a prodrug, RE is distinguished by its administration method, active metabolites, and a short half-life which necessitates twice-daily dosing. Phase III studies have demonstrated its efficacy and safety, establishing it as non-inferior to other SGLT2 inhibitors available. This suggests its significant role in the management of T2DM, particularly in regions with a high prevalence of the condition such as India (Mohan et al., 2020).
Clinical Efficacy
RE has been shown to effectively reduce hemoglobin A1c levels by 0.5 – 1.0% after 12 weeks of therapy in drug-naive patients with T2DM. Its efficacy is slightly enhanced when administered twice daily due to its relatively short half-life. Initial studies also indicate its potential in reducing plasma glucose levels in type 1 diabetes patients. The drug's benefits include modest weight loss and a low risk of hypoglycemia, alongside a trend toward decreased blood pressure. Despite these advantages, further investigations are needed to establish long-term safety and efficacy and to compare its benefits directly with other SGLT2 inhibitors (Mikhail, 2015).
Analytical Techniques and Fixed-Dose Combinations
Recent approvals for fixed-dose combinations (FDCs) including remogliflozin etabonate highlight its growing importance in diabetes management. No analytical methods had been reported for these new FDCs until recently. The review by Kotadiya and Joshi (2022) provides comprehensive information on reported analytical techniques for remogliflozin etabonate, among others, helping in the development of analytical methods for these FDCs. This underscores the scientific interest in RE not just as a standalone therapy but also in combination with other diabetic medications for enhanced treatment efficacy (Kotadiya & Joshi, 2022).
Comparative Pharmacokinetics with Other SGLT-2 Inhibitors
A comparative review of the pharmacokinetics among SGLT-2 inhibitors, including remogliflozin, highlights the distinctive profiles of these drugs. Remogliflozin's shorter half-life compared to other SGLT-2 inhibitors like ertugliflozin suggests different dosing frequencies and potential implications for patient compliance and drug effectiveness. This differentiation could inform clinical decision-making and patient management strategies, offering tailored treatment options for individuals with T2DM (Dash et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxan-2-yl]methyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O9/c1-7-33-26(32)34-13-20-21(29)22(30)23(31)25(36-20)37-24-19(16(6)28(27-24)14(2)3)12-17-8-10-18(11-9-17)35-15(4)5/h8-11,14-15,20-23,25,29-31H,7,12-13H2,1-6H3/t20-,21-,22+,23-,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOCLDQAQNNEAX-ABMICEGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCC1C(C(C(C(O1)OC2=NN(C(=C2CC3=CC=C(C=C3)OC(C)C)C)C(C)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=NN(C(=C2CC3=CC=C(C=C3)OC(C)C)C)C(C)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963191 | |
Record name | 5-Methyl-4-(4-(1-methylethoxy)benzyl)-1-(1-methylethyl)-1H-pyrazol-3-yl 6-O-(ethoxycarbonyl)-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Remogliflozin etabonate | |
CAS RN |
442201-24-3 | |
Record name | Remogliflozin etabonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=442201-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Remogliflozin etabonate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442201243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Remogliflozin etabonate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12935 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-Methyl-4-(4-(1-methylethoxy)benzyl)-1-(1-methylethyl)-1H-pyrazol-3-yl 6-O-(ethoxycarbonyl)-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REMOGLIFLOZIN ETABONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR0QT6QSUL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.